molecular formula C8H7N3 B13962956 Pyrrolo[1,2-D][1,2,4]triazocine CAS No. 257284-55-2

Pyrrolo[1,2-D][1,2,4]triazocine

Cat. No.: B13962956
CAS No.: 257284-55-2
M. Wt: 145.16 g/mol
InChI Key: SFBXATBJBGMDGX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-D][1,2,4]triazocine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-D][1,2,4]triazocine typically involves multi-step processes that start with readily available starting materials. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction between pyrrole and formamidine acetate in the presence of a base such as sodium hydride can yield the desired triazocine compound .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. A notable approach includes the use of commodity chemicals like pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method not only increases the overall yield but also ensures the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-D][1,2,4]triazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrrolo[1,2-D][1,2,4]triazocine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-D][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-D][1,2,4]triazocine stands out due to its unique ring structure and the specific arrangement of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

Pyrrolo[1,2-D][1,2,4]triazocine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving nucleophilic addition and cyclization reactions. The structural framework of this compound allows for modifications that can enhance its biological activity. For instance, derivatives have been created to investigate their efficacy as inhibitors in different biological pathways.

Biological Activities

Anticancer Activity
Research indicates that this compound derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines. A study evaluated the cytotoxicity of several pyrrolotriazines against 60 human cancer cell lines and found that some compounds demonstrated inhibitory effects at concentrations as low as 10510^{-5} M. Notably, specific derivatives showed selective toxicity towards certain cancer types, suggesting potential for targeted cancer therapies .

Enzyme Inhibition
this compound has been identified as a potent inhibitor of various enzymes involved in critical biological processes:

  • Tankyrase Inhibitors : These compounds have been shown to inhibit tankyrase activity, which is implicated in cancer progression and cellular signaling pathways .
  • p38α MAP Kinase Inhibitors : Modifications at the C6 position of this compound have led to the development of potent inhibitors that demonstrate efficacy in models of inflammation .

Antifungal and Antimicrobial Properties
Some derivatives of this compound exhibit antifungal activity against pathogenic fungi such as Candida albicans. These compounds have shown effectiveness in vitro with minimal inhibitory concentrations (MIC) below 0.01μg/mL0.01\mu g/mL, highlighting their potential for treating fungal infections resistant to conventional therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the triazole ring significantly influence its potency and selectivity. For example:

  • Hydrophobic Substituents : Enhance binding affinity to target proteins.
  • Polar Groups : May improve solubility and bioavailability.

A comprehensive SAR study indicated that specific modifications could lead to improved anti-necroptotic activities and reduced cytotoxicity towards normal cells while retaining efficacy against cancer cells .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

StudyCompoundActivityFindings
Pyrrolotriazine DerivativeTankyrase InhibitionEffective against cancer cell lines; IC50 values suggest strong inhibition.
C6-modified Pyrrolotriazinep38α InhibitionDemonstrated anti-inflammatory effects in vivo models.
Antifungal DerivativeAntifungal ActivityActive against fluconazole-resistant Candida spp.; MIC < 0.01 μg/mL.

Properties

CAS No.

257284-55-2

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

pyrrolo[1,2-d][1,2,4]triazocine

InChI

InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H

InChI Key

SFBXATBJBGMDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C=NN=C1

Origin of Product

United States

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